molecular formula C16H25NO4S2 B2812186 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide CAS No. 874651-98-6

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

Cat. No. B2812186
CAS RN: 874651-98-6
M. Wt: 359.5
InChI Key: ZACKRWGAXCKECP-UHFFFAOYSA-N
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Description

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H25NO4S2 and its molecular weight is 359.5. The purity is usually 95%.
The exact mass of the compound 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Electronics

Research has explored the use of aryl bromides as precursors for thiol end-capped molecular wires, indicating the role of sulfonamide derivatives in developing oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires for molecular electronics. This suggests potential applications in creating conductive pathways for electronic devices at the molecular level (Stuhr-Hansen et al., 2005).

Synthetic Chemistry

Sulfonamide groups have been utilized in various synthetic applications, including as protecting groups and intermediates in the synthesis of bioactive compounds. Examples include the synthesis of epoxy sulfonamides and the exploration of sulfonamide reactivity in different chemical transformations, highlighting the versatility of sulfonamides in synthetic organic chemistry (Yan et al., 2007), (Pedregosa et al., 1996).

Environmental and Biological Sciences

Sulfonamide derivatives have been employed in the development of reaction-based fluorescent probes for the selective discrimination of thiophenols over aliphatic thiols. This demonstrates their utility in sensitive and selective detection techniques, which are crucial for monitoring and analyzing toxic substances in environmental and biological samples (Wang et al., 2012).

Desulfurization Processes

Sulfonamide compounds have been studied in the context of oxidative desulfurization (ODS) processes, particularly in the removal of sulfur-containing compounds from diesel fuel. This research is significant for environmental science, aiming to reduce sulfur oxide emissions from diesel engines, which are a major source of air pollution (Chica et al., 2006).

properties

IUPAC Name

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S2/c1-15(2,3)13-6-8-14(9-7-13)23(20,21)17(5)16(4)10-11-22(18,19)12-16/h6-9H,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACKRWGAXCKECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-tert-butyl-N-methyl-N-(3-methyl-1,1-dioxo-1lambda6-thiolan-3-yl)benzene-1-sulfonamide

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